3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
Description
3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring a 2,4-dichlorophenoxy substituent, a methyl group at the 1-position, and an amine group at the 4-position of the pyrazole ring. Its molecular formula is C₁₀H₁₀Cl₂N₃O·HCl, with a molecular weight of 307.58 g/mol (calculated). The compound’s structural complexity arises from the dichlorophenoxy moiety, which may enhance lipophilicity and influence binding interactions in biological or material science applications.
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O.ClH/c1-15-5-8(13)10(14-15)16-9-3-2-6(11)4-7(9)12;/h2-5H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUABVHSAVLMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=C(C=C(C=C2)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Chlorination of 4-Nitropyrazole
A pivotal step involves converting 4-nitropyrazole to 3-chloro-1H-pyrazol-4-amine hydrochloride (1a), as detailed in US Patent 10,233,155B2 .
Procedure :
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Reactants : 4-Nitropyrazole, aqueous HCl (10–12.4 M), hydrogen gas (90–116 psig).
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Catalyst : 5% Pt/C or Pd/C (0.003–3 mol%).
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Conditions : 30–40°C, 2.5–5 hours.
Mechanism :
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Halogenation : Nitro group reduction concurrent with chlorination at the 3-position.
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Acid Stabilization : Hydrochloric acid protonates the amine, forming the stable hydrochloride salt.
Table 1 : Catalyst Comparison for 1a Synthesis
| Catalyst | HCl Concentration (M) | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/Al₂O₃ | 12.0 | 30 | 58 | 85 |
| Pt/C | 10.0 | 40 | 96.8 | >95 |
Introduction of the 2,4-Dichlorophenoxy Group
The phenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) on the pyrazole core.
Nucleophilic Substitution Protocol
From VulcanChem (VC13571821) :
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Reactants : 3-Chloro-1H-pyrazol-4-amine hydrochloride, 2,4-dichlorophenol.
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Base : K₂CO₃ or NaH in polar aprotic solvents (DMF, DMSO).
Optimization Insights :
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Solvent Impact : DMF increases reaction rate due to high polarity but requires strict temperature control to avoid decomposition.
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Base Selection : Potassium carbonate outperforms sodium hydride in minimizing byproducts (e.g., O-alkylation).
Table 2 : Solvent Screening for Phenoxy Group Introduction
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 8 | 78 |
| DMSO | 46.7 | 10 | 72 |
| Acetone | 20.7 | 15 | 54 |
Hydrochloride Salt Formation
The final step involves treating the free base with HCl to stabilize the compound.
Acidification Protocol
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Reagent : Concentrated HCl (37%) in ethanol or water.
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Conditions : 0–5°C, slow addition to prevent exothermic decomposition.
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Crystallization : Ethanol/water mixtures (3:1 v/v) yield >99% purity crystals.
Critical Parameter :
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HCl Stoichiometry : A 1.1:1 molar ratio of HCl to free base ensures complete protonation without excess acid.
Industrial-Scale Considerations
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance safety and yield:
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Biological Applications
1. Antiparasitic Activity
Research has indicated that compounds similar to 3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride exhibit significant antiparasitic properties. Studies have shown efficacy against various protozoan parasites, making it a candidate for developing new antiparasitic drugs.
2. Herbicide Development
Due to its structural characteristics, this compound has potential applications in herbicide formulations. Compounds with similar pyrazole structures have demonstrated herbicidal activity, particularly against broadleaf weeds. The dichlorophenoxy group enhances the herbicidal efficacy by targeting specific biochemical pathways in plants.
Chemical Synthesis and Research Applications
3. Synthesis of Novel Derivatives
The compound serves as a versatile building block for synthesizing novel pyrazole derivatives. These derivatives can be tailored for specific biological activities or chemical properties, making them useful in pharmaceutical research and development.
4. Structure-Activity Relationship Studies
Researchers utilize 3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride in structure-activity relationship (SAR) studies to understand how modifications to the pyrazole ring affect biological activity. This information is crucial for drug design and optimization.
Case Studies
Mechanism of Action
The compound exerts its effects by mimicking natural plant hormones known as auxins. It disrupts the normal growth processes of plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |
|---|---|---|---|---|
| 3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride | C₁₀H₁₀Cl₂N₃O·HCl | 307.58* | 2,4-dichlorophenoxy, methyl, amine | Not available |
| 3-(3-Chlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride | C₈H₉ClN₃O·HCl | 240.13 | 3-chlorophenoxy, methyl, amine | EN 300-817848 |
| {[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride | C₁₁H₁₃Cl₂N₃ | 258.15 | 3-chlorophenyl, methylamine, methyl | 1208518-95-9 |
| 3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride | C₉H₁₆ClF₂N₃ | 263.70 | difluoromethyl, 2-methylpropyl, amine | 1423034-57-4 |
Key Observations:
Chlorine Substitution Patterns: The target compound’s 2,4-dichlorophenoxy group introduces steric bulk and increased lipophilicity compared to 3-chlorophenoxy (240.13 g/mol) in . This may enhance membrane permeability in biological systems . The analog {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride (258.15 g/mol) lacks the phenoxy linkage but retains a chloro-substituted aromatic ring, suggesting divergent binding modes .
The 2-methylpropyl group in may increase steric hindrance compared to the methyl group in the target compound, affecting receptor interactions.
Physicochemical and Pharmacological Implications
- Lipophilicity: Dichlorinated compounds (e.g., the target) exhibit higher logP values than mono-chloro analogs, favoring hydrophobic interactions but possibly reducing aqueous solubility.
- Bioactivity: Pyrazole amines are often explored as kinase inhibitors or agrochemicals. The dichlorophenoxy group in the target compound could enhance herbicidal activity compared to mono-chloro analogs .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogs in and , involving nucleophilic substitution or coupling reactions.
Biological Activity
3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, also known by its CAS number 69843-13-6, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a dichlorophenoxy group and a methyl group. Its molecular formula is C11H11Cl2N3O, and it possesses significant pharmacological potential due to the presence of the pyrazole moiety, which is known for various biological activities.
Antimicrobial Properties
Research indicates that compounds containing pyrazole structures exhibit antimicrobial properties. A study demonstrated that derivatives of pyrazole could inhibit bacterial growth effectively. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. In vitro studies have reported that it can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells. This suggests a potential role in managing neuroinflammatory conditions such as Parkinson's disease .
Cytotoxicity and Anticancer Activity
Several studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds similar to 3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride have been tested against various cancer cell lines, revealing significant antiproliferative activity. The structure-activity relationship (SAR) analyses indicate that modifications to the phenyl ring enhance cytotoxicity, likely due to increased interactions with cellular targets involved in cancer proliferation .
The biological activity of 3-(2,4-Dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Interference with Cell Signaling : It can modulate signaling pathways related to inflammation and cancer cell growth.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can influence ROS levels within cells, contributing to their anticancer effects.
Study 1: Neuroinflammation
In a controlled laboratory setting, the compound was tested for its ability to mitigate lipopolysaccharide (LPS)-induced neuroinflammation in microglial cells. Results showed a significant reduction in nitric oxide production and pro-inflammatory cytokine release, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Study 2: Anticancer Activity
A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The results indicated that modifications to the dichlorophenoxy group significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-(2,4-dichlorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride?
The synthesis of structurally related pyrazole derivatives often involves cyclization or condensation reactions. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole was synthesized by refluxing hydrazide derivatives in DMSO, followed by ice-water precipitation and ethanol crystallization . Similarly, phenoxy-substituted pyrazoles (e.g., Clorgyline hydrochloride) are synthesized via alkylation or nucleophilic substitution of chlorophenoxy precursors, with purification steps including reduced-pressure distillation and recrystallization . These methods suggest that reflux conditions, polar aprotic solvents (e.g., DMSO), and controlled cooling are critical for optimizing yield and purity.
Q. What analytical techniques are recommended for structural characterization of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For pyrazole derivatives, SHELX software is widely used for refining crystallographic data, with parameters such as R-factor (<0.05) and data-to-parameter ratios (>15:1) ensuring reliability . Complementary techniques include:
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Antimicrobial screening is a common starting point. For example, pyrazole derivatives have been tested against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using agar diffusion or microdilution assays . Antifungal activity can be assessed via similar protocols. For neurological applications (inspired by Clorgyline’s MAO-A inhibition), in vitro enzyme inhibition assays using mitochondrial fractions or recombinant proteins are recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps.
- Temperature control : Gradual heating (e.g., 80–120°C) minimizes side reactions .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity . Yield improvements from 65% to >80% have been reported for analogous compounds by adjusting stoichiometry and reflux duration .
Q. How should researchers address contradictions in reported biological activity data?
Contradictions often arise from assay variability. To resolve this:
- Standardize protocols : Use CLSI guidelines for antimicrobial testing .
- Validate enzyme sources : Recombinant MAO-A vs. tissue-derived enzymes may yield differing IC₅₀ values .
- Statistical rigor : Triplicate experiments with ANOVA analysis reduce false positives . For example, antimicrobial results in showed ±15% variability due to inoculum size differences, highlighting the need for strict controls.
Q. What strategies are effective for resolving crystallographic disorder in this compound’s structure?
Crystallographic disorder in pyrazole rings or chlorophenoxy groups can be mitigated by:
- Low-temperature data collection : Reduces thermal motion (e.g., 100 K in ).
- TWINABS refinement : For handling twinned crystals .
- Occupancy refinement : Assign partial occupancy to disordered atoms. In , disorder in the trichlorophenyl moiety was resolved using SHELXL’s PART instruction, achieving a final R-factor of 0.031.
Q. How can computational methods complement experimental studies of this compound?
- Docking studies : Predict binding modes to targets like MAO-A or σ1 receptors using AutoDock Vina .
- DFT calculations : Optimize geometry and calculate electrostatic potentials (e.g., for hydrogen bonding analysis) .
- MD simulations : Assess stability of protein-ligand complexes over nanosecond timescales. Clorgyline’s irreversible MAO-A inhibition was validated via docking into the FAD-binding pocket, aligning with experimental IC₅₀ values .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
